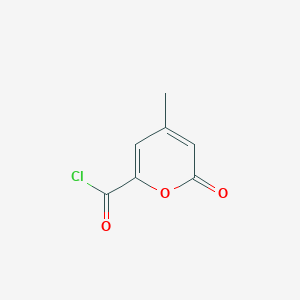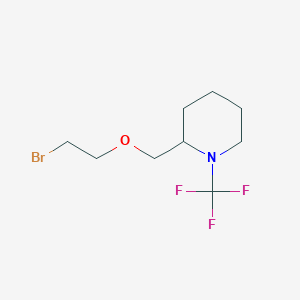
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a bromoethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with bromoethoxy and trifluoromethyl reagents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with 2-bromoethanol in the presence of a base to form the bromoethoxy intermediate. This intermediate is then reacted with a trifluoromethylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include corresponding ketones or alcohols.
Reduction: Products include reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Bromoethoxy)methyl)benzene
- (2-Bromoethoxy)-tert-butyldimethylsilane
Uniqueness
Compared to similar compounds, 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and bromoethoxy groups on a piperidine ring. This combination imparts distinct chemical and physical properties, making it particularly useful in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15BrF3NO |
|---|---|
Peso molecular |
290.12 g/mol |
Nombre IUPAC |
2-(2-bromoethoxymethyl)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C9H15BrF3NO/c10-4-6-15-7-8-3-1-2-5-14(8)9(11,12)13/h8H,1-7H2 |
Clave InChI |
HTYJXQOSSZJYQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)COCCBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)

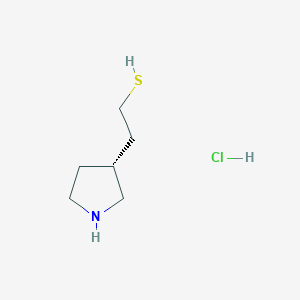
![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
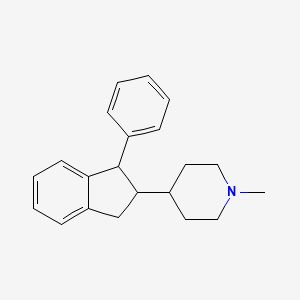
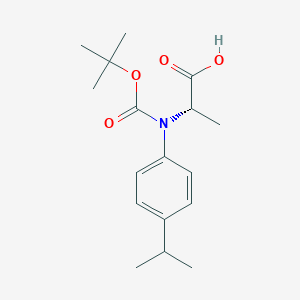
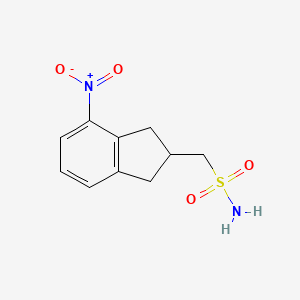
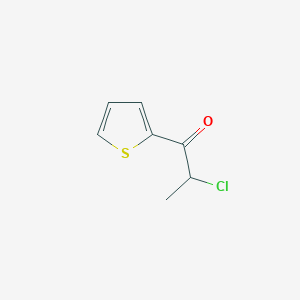
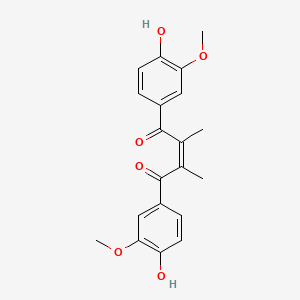
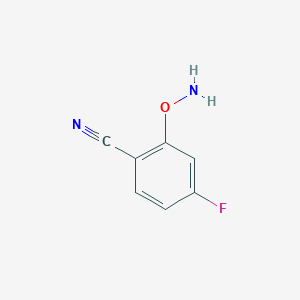
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)

